N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
CAS No.: 865285-31-0
Cat. No.: VC7233665
Molecular Formula: C15H9FN4O4
Molecular Weight: 328.259
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865285-31-0 |
|---|---|
| Molecular Formula | C15H9FN4O4 |
| Molecular Weight | 328.259 |
| IUPAC Name | N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide |
| Standard InChI | InChI=1S/C15H9FN4O4/c16-11-6-4-9(5-7-11)14-18-19-15(24-14)17-13(21)10-2-1-3-12(8-10)20(22)23/h1-8H,(H,17,19,21) |
| Standard InChI Key | IIZXTDRKWVLPNT-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzamide core linked via an amide bond to a 1,3,4-oxadiazole ring. The benzamide moiety is substituted with a nitro group (-NO₂) at the 3-position, while the oxadiazole ring bears a 4-fluorophenyl group at the 5-position. This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by the SMILES notation:
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F.
The InChIKey IIZXTDRKWVLPNT-UHFFFAOYSA-N confirms the stereochemical uniqueness of the molecule, which influences its intermolecular interactions and solubility profile.
Physicochemical Characteristics
Key properties include:
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Molecular Weight: 328.259 g/mol
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LogP: Estimated to be moderately lipophilic due to the fluorophenyl and nitro groups, though experimental data remain unavailable.
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Hydrogen Bond Donors/Acceptors: 1 donor (amide NH) and 8 acceptors (oxadiazole N/O, nitro O, carbonyl O).
The nitro group contributes to electron-withdrawing effects, potentially enhancing binding affinity to biological targets such as enzymes or DNA .
Synthetic Pathways and Characterization
Synthesis Strategies
The synthesis of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide likely follows a multi-step protocol common to 1,3,4-oxadiazoles :
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Hydrazide Formation: 3-Nitrobenzohydrazide is prepared via hydrazinolysis of methyl 3-nitrobenzoate.
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Cyclocondensation: Reaction with 4-fluorophenyl isocyanate in acetonitrile forms the intermediate 2-(3-nitrobenzoyl)hydrazine-1-carboxamide.
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Oxidative Cyclization: Using iodine or thionyl chloride, the intermediate undergoes cyclization to yield the 1,3,4-oxadiazole ring .
Alternative routes may employ carbon disulfide or aldehydes for cyclization, as observed in related compounds .
Characterization Techniques
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Spectroscopy:
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Mass Spectrometry: Molecular ion peak at m/z 328.259 (M⁺) with fragments corresponding to [C₆H₄F]⁺ (95) and [C₇H₅N₂O₃]⁺ (177).
Comparative Analysis with Related Compounds
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